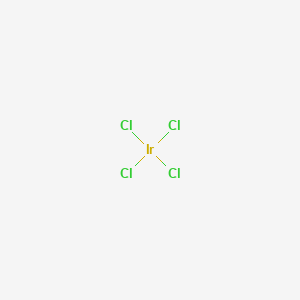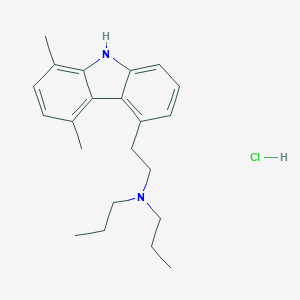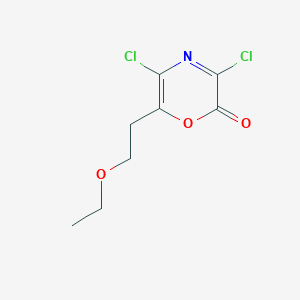
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has gained significant attention in scientific research. The compound is also known as EtOxO-DCHO, and it has been used in various studies to investigate its mechanism of action and its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is not fully understood. However, it is believed that the compound interacts with specific receptors in the brain and other organs, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has several biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, and it can also modulate the immune system. Additionally, the compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. Therefore, researchers must take appropriate safety precautions when handling the compound.
Orientations Futures
There are several future directions for research involving 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one. One area of research could be in the development of new materials for use in organic electronics. Additionally, the compound could be investigated further for its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer. Further studies could also be conducted to better understand the mechanism of action of the compound and its potential interactions with other molecules.
Conclusion:
In conclusion, 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has potential applications in various fields of research. The compound has been shown to have several biochemical and physiological effects, and it could be investigated further for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of the compound and its potential interactions with other molecules.
Méthodes De Synthèse
The synthesis of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one involves several steps. The starting materials are 3,5-dichloro-2-hydroxybenzaldehyde and 2-ethoxyethylamine. The reaction is carried out under basic conditions, and the product is obtained through a series of purification steps. The yield of the product is typically high, and the purity is also excellent.
Applications De Recherche Scientifique
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has been used in various scientific studies to investigate its potential applications. One of the main areas of research has been in the field of organic electronics. The compound has been used as a building block for the synthesis of new materials with enhanced electronic properties.
Propriétés
Numéro CAS |
131882-07-0 |
|---|---|
Nom du produit |
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one |
Formule moléculaire |
C8H9Cl2NO3 |
Poids moléculaire |
238.06 g/mol |
Nom IUPAC |
3,5-dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C8H9Cl2NO3/c1-2-13-4-3-5-6(9)11-7(10)8(12)14-5/h2-4H2,1H3 |
Clé InChI |
LYRDGHZUYMBSPI-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
SMILES canonique |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2-ethoxyethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

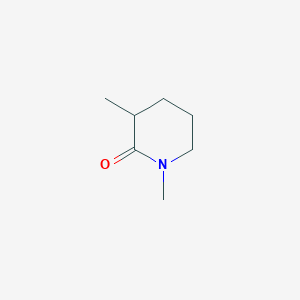
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
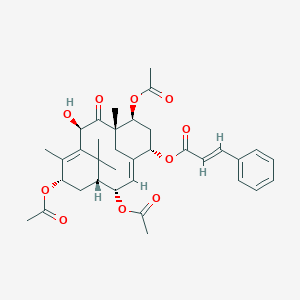
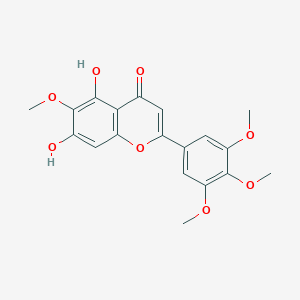
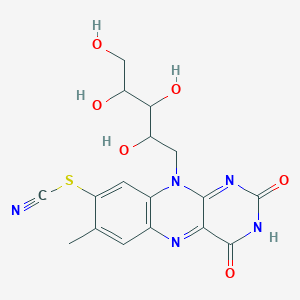
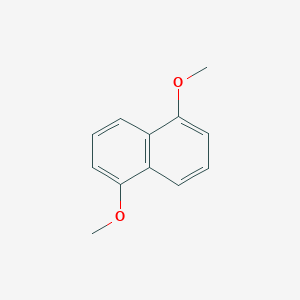

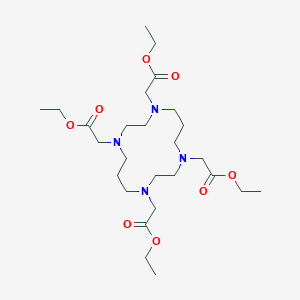
![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
